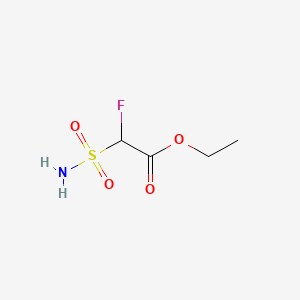
Ethyl 2-fluoro-2-sulfamoylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-2-sulfamoylacetate is an organic compound with a unique structure that combines a fluoro group, a sulfamoyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-2-sulfamoylacetate typically involves the reaction of ethyl fluoroacetate with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-sulfamoylacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Hydrolysis: The major product is 2-fluoro-2-sulfamoylacetic acid.
Oxidation and reduction: Products include various oxidized or reduced forms of the sulfamoyl group.
Scientific Research Applications
Ethyl 2-fluoro-2-sulfamoylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug intermediate or a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-sulfamoylacetate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the sulfamoyl group can act as a nucleophile or electrophile in different reactions. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-sulfamoylacetate can be compared with similar compounds such as:
Ethyl fluoroacetate: Lacks the sulfamoyl group, making it less reactive in certain types of reactions.
Ethyl sulfamoylacetate: Lacks the fluoro group, affecting its reactivity and interactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2580228-83-5 |
|---|---|
Molecular Formula |
C4H8FNO4S |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-sulfamoylacetate |
InChI |
InChI=1S/C4H8FNO4S/c1-2-10-4(7)3(5)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |
InChI Key |
ODQGDZGMQPUOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















